5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a unique structure that includes a prop-2-yn-1-yl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminoisophthalic acid attacks the propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzene ring and carboxylic acid groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar structure but lacks the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yloxy)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of an amino group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Similar prop-2-yn-1-yl group but different core structure.
Uniqueness
The uniqueness of 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
88194-02-9 |
---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(prop-2-ynylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-2-3-12-9-5-7(10(13)14)4-8(6-9)11(15)16/h1,4-6,12H,3H2,(H,13,14)(H,15,16) |
InChI Key |
AURBNECNVSPRJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.